2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine
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Overview
Description
2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine is a complex organic compound that features a diverse array of functional groups, including a chlorophenyl group, a furan ring, a methylbenzenesulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorobenzene derivative is reacted with a nucleophile.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring and the oxazole ring can undergo oxidation reactions, often leading to the formation of carbonyl-containing compounds.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxazole ring is particularly interesting due to its bioactivity.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in this compound could lead to unique biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine: Lacks the furan ring, which might alter its reactivity and biological activity.
2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine: Lacks the sulfonyl group, potentially affecting its solubility and interaction with biological targets.
2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine: Contains a thiazole ring instead of an oxazole ring, which could influence its chemical and biological properties.
Uniqueness
The unique combination of the chlorophenyl, furan, sulfonyl, and oxazole groups in 2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine provides a distinct set of chemical and biological properties that can be leveraged in various applications, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14-4-10-18(11-5-14)29(25,26)21-20(23-13-17-3-2-12-27-17)28-19(24-21)15-6-8-16(22)9-7-15/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDZHWXSTRSEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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